REACTION_CXSMILES
|
Br[C:2]1[C:6]([Br:7])=[CH:5][S:4][C:3]=1[N+:8]([O-:10])=[O:9].C([Sn](CCCC)(CCCC)[C:16]1[S:17][CH:18]=[CH:19][N:20]=1)CCC.O1CCOCC1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O>[Br:7][C:6]1[C:2]([C:16]2[S:17][CH:18]=[CH:19][N:20]=2)=[C:3]([N+:8]([O-:10])=[O:9])[S:4][CH:5]=1 |^1:38,40,59,78|
|
Name
|
|
Quantity
|
242 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=1SC=CN1)(CCCC)CCCC
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
194 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove solids
|
Type
|
WASH
|
Details
|
The remaining organic solution was washed with saturated, aqueous solutions of sodium bicarbonate and salt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before drying over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The organic was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (30% EtOAc/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(SC1)[N+](=O)[O-])C=1SC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 210 mg | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |